3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that belongs to the class of pyrazoloazepines. This compound features a complex structure that includes a piperidine ring and a hexahydropyrazole moiety. The molecular formula for this compound is C_{13}H_{18}N_{4}, and it has garnered interest in medicinal chemistry due to its potential pharmacological properties.
The compound can be synthesized through various chemical methods, which will be discussed in detail later. It may also be available from chemical suppliers and research institutions focusing on organic synthesis and pharmaceutical development.
3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is classified as a pyrazolo[3,4-b]azepine derivative. This classification indicates its structural relationship to both pyrazole and azepine compounds, which are known for their diverse biological activities.
The synthesis of 3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. Common synthetic approaches may include:
The synthesis may require specific catalysts and solvents to optimize yields and purity. Reaction conditions such as temperature and pressure must be carefully controlled to facilitate successful cyclization and minimize by-products.
The molecular structure of 3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine features:
Key structural data includes:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools or X-ray crystallography if available.
3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine can participate in various chemical reactions typical for nitrogen-containing heterocycles:
The reaction conditions (temperature, solvent choice) will significantly influence the outcome and efficiency of these transformations.
Further pharmacological studies are necessary to elucidate its precise mechanism of action and therapeutic potential.
Key physical properties include:
Relevant chemical properties include:
Research into 3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine focuses on:
The hexahydropyrazolo[3,4-b]azepine core presents unique topological challenges for synthesis. Retrosynthetic disconnection reveals two primary strategic bond cleavages:
Key synthons identified include:
Table: Retrosynthetic Disconnection Pathways
Strategic Bond | Precursors Generated | Reconnection Method |
---|---|---|
C3a-C9 (pyrazole-azepine) | 4,5,6,7-Tetrahydroazepin-3-one + 3-hydrazinylpyridine | Acid-catalyzed cyclocondensation |
C3-C3' (core-sidechain) | Pyrazoloazepine triflate + 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | Suzuki-Miyaura coupling |
The piperidine moiety's versatility as a synthetic building block ( [3] [7]) enables late-stage diversification, while the fused bicyclic system necessitates careful stereocontrol at C6 and C11a during ring formation [5].
Conventional thermal synthesis of the hexahydropyrazoloazepine core suffers from epimerization at C6 and prolonged reaction times (18-24 hr). Microwave irradiation revolutionizes this process through rapid, uniform energy transfer:
Table: Microwave vs. Conventional Synthesis Parameters
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Temperature | 150°C | 110°C |
Time | 25 min | 18-24 hr |
Yield | 85-92% | 60-65% |
cis:trans Ratio | 8:1 | 3:1 |
Energy Consumption | 0.3 kWh | 8.5 kWh |
Solvent studies show dimethylacetamide (DMA) provides optimal dielectric heating, while additives like LiCl suppress competing elimination pathways. This methodology enables gram-scale production with ≤3% epimeric impurities .
The chiral center at C6 necessitates rigorous enantiopurification for biological evaluation. Immobilized polysaccharide-based stationary phases provide superior resolution:
Accelerated Stability Studies Reveal:
Enantiomeric integrity remains >98% ee when stored under nitrogen at -20°C for 6 months [6].
The 1-ethylpiperidine moiety is installed via two complementary strategies:
N-Alkylation of Piperidine
Transition-Metal Catalyzed Coupling
Palladium-catalyzed methods enable C-C bond formation at congested sites:
Suzuki-Miyaura Protocol: 1. Triflation: Pyrazoloazepine (1.0 eq) + Tf₂O (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, -78°C → 0°C 2. Coupling: Triflate (1.0 eq) + 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.5 eq) Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), DME/H₂O (10:1), 80°C, 12 hr → 88% yield [4] [7]
Table: Alkylation Reagent Efficiency Comparison
Reagent | Yield | Byproducts | Reaction Scale Demonstrated |
---|---|---|---|
Ethyl iodide | 40-45% | Quaternary ammonium salts | 100 mg |
Diethyl sulfate | 60% | Sulfonate esters | 500 mg |
Ethyl triflate | 92-95% | None detected | 10 g |
Benzyl bromide | 85% | O-Benzylated product (3%) | 2 g |
Notably, sterically hindered alkyl halides (e.g., tert-butyl bromide) show <5% conversion, underscoring the superiority of ethyl triflate for linear alkyl groups. The methodology tolerates ester, nitro, and cyano functionalities on the pyrazoloazepine core [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4